4-Nitrophenyl N-octylcarbamate

描述

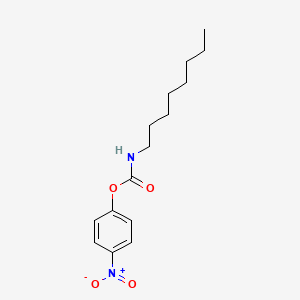

Structure

3D Structure

属性

IUPAC Name |

(4-nitrophenyl) N-octylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-2-3-4-5-6-7-12-16-15(18)21-14-10-8-13(9-11-14)17(19)20/h8-11H,2-7,12H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPTXUSQDRFHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979441 | |

| Record name | 4-Nitrophenyl hydrogen octylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63321-54-0 | |

| Record name | 4-Nitrophenyl N-octylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063321540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hydrogen octylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Nitrophenyl N-Octylcarbamate

The synthesis of carbamates, including this compound, can be achieved through various established methodologies. The most common and direct approach involves the coupling of an amine with a chloroformate. wikipedia.org

Synthesis via 4-Nitrophenyl Chloroformate Coupling

The reaction between 4-nitrophenyl chloroformate and octylamine (B49996) is a primary method for synthesizing this compound. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org The 4-nitrophenyl group serves as a good leaving group, facilitating the nucleophilic attack by the amine. emerginginvestigators.org

The general reaction is as follows:

4-Nitrophenyl chloroformate + Octylamine → this compound + Hydrochloric acid

This method is widely applicable for the synthesis of various carbamates by selecting the appropriate amine and chloroformate. wikipedia.orgacs.org The reaction conditions, such as solvent and temperature, can be optimized to improve the yield and purity of the final product. For instance, the reaction is often carried out in a solvent like dichloromethane (B109758) at a controlled temperature, sometimes starting at low temperatures and gradually warming to room temperature. orgsyn.org

Table 1: Reaction Parameters for the Synthesis of 4-Nitrophenyl Carbamates

| Parameter | Value | Reference |

| Reactant 1 | 4-Nitrophenyl chloroformate | orgsyn.org |

| Reactant 2 | Amine (e.g., octylamine) | wikipedia.org |

| Base | Triethylamine | orgsyn.org |

| Solvent | Dichloromethane (CH2Cl2) | orgsyn.org |

| Temperature | -11 °C to room temperature | orgsyn.org |

Alternative Synthetic Strategies and Optimizations

While the chloroformate route is prevalent, alternative strategies for carbamate (B1207046) synthesis exist to avoid the use of hazardous reagents like phosgene, which is often a precursor for chloroformates. uantwerpen.beresearchgate.net One such alternative involves the Curtius rearrangement of acyl azides, which generates an isocyanate intermediate that can be trapped by an alcohol to form the carbamate. organic-chemistry.orgnih.gov

Other methods include:

Reaction of alcohols with isocyanates: This is a common method for producing urethanes (carbamates). wikipedia.org

Carbonylation of amines: This involves the reaction of amines with carbon monoxide and an oxidizing agent. nih.gov

Reductive carbonylation of nitroaromatics: This process can also yield carbamates. nih.gov

Optimization of synthetic routes often focuses on improving yields, reducing reaction times, and employing milder reaction conditions. For example, solid-base catalysts have been explored for the reaction of disubstituted ureas and carbonates to produce carbamates. nih.gov

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound from 4-nitrophenyl chloroformate and octylamine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of octylamine attacks the electrophilic carbonyl carbon of the 4-nitrophenyl chloroformate. This is followed by the elimination of the chloride ion and the 4-nitrophenoxide ion, which is a good leaving group due to the electron-withdrawing nature of the nitro group. emerginginvestigators.org The presence of a base is crucial to deprotonate the resulting carbamic acid intermediate, driving the reaction to completion.

In the Curtius rearrangement, an acyl azide (B81097) undergoes thermal or photochemical decomposition to form an isocyanate, which then reacts with an alcohol or amine. organic-chemistry.orgnih.gov

Use as an Intermediate in Organic Synthesis

This compound and similar carbamates serve as important intermediates in organic synthesis. nptel.ac.inrsc.org The carbamate group can function as a protecting group for amines. nih.gov The 4-nitrophenyl group, in particular, makes the carbamate susceptible to cleavage under specific conditions, allowing for the deprotection of the amine. emerginginvestigators.org

Furthermore, 4-nitrophenyl carbamates can be converted into other functional groups. For example, they can be used to synthesize more reactive isocyanates. researchgate.net The reactivity of 4-nitrophenyl carbamates can be selectively activated, making them useful in multi-step synthetic sequences. researchgate.net They have also been employed in the synthesis of various heterocyclic compounds and as reagents in the preparation of biologically active molecules. acs.orgresearchgate.net For instance, they have been used in the synthesis of inhibitors for enzymes like fatty acid amide hydrolase. acs.org

Enzymatic Interactions and Inhibition Mechanisms

Inhibition Profile Against Serine Hydrolases

The compound demonstrates a notable inhibitory effect against several serine hydrolases, establishing it as a valuable tool in enzyme research. inrae.fr Its efficacy is particularly pronounced against cholesterol esterase, but it also affects other serine proteases. inrae.frnih.gov

4-Nitrophenyl N-octylcarbamate is a potent, active site-directed, and irreversible inhibitor of cholesterol esterase. nih.gov Specifically, it has been shown to be a strong inhibitor of porcine pancreatic cholesterol esterase-catalyzed hydrolysis. nih.gov The inhibition follows a carbamyl-cholesterol esterase mechanism. nih.gov

Research comparing N-alkyl carbamates showed that the N-octyl derivative is a more potent inhibitor of cholesterol esterase than its N-butyl counterpart, as indicated by a comparison of their second-order rate constants for inhibition. nih.gov The inhibition by this compound displays saturation kinetics with increasing concentrations of the inhibitor. nih.gov Furthermore, the enzyme's activity can be protected from inhibition by the presence of a competitive inhibitor, phenylboronic acid, confirming that this compound targets the active site. nih.gov

In addition to its effects on cholesterol esterase, this compound has been documented to inhibit other serine proteases, including trypsin and chymotrypsin (B1334515). inrae.fr This broader activity profile highlights its role as a reagent for studying the active sites of this enzyme class. inrae.fr The interaction with trypsin and chymotrypsin involves the acylation of the active site, a mechanism shared with other substrates and inhibitors for these enzymes. nih.gov

Characterization of Cholesterol Esterase Inhibition

Detailed Analysis of the Carbamylation Mechanism

The inhibition of serine hydrolases by this compound proceeds through a multi-stage carbamylation process. This mechanism is analogous to the acyl-enzyme mechanism observed in substrate hydrolysis. researchgate.net The general kinetic scheme involves the initial reversible formation of a non-covalent enzyme-inhibitor complex (EI), followed by the carbamylation of the enzyme to form a carbamyl-enzyme intermediate (EI'), and finally, a slow decarbamylation step that regenerates the active enzyme. researchgate.netnih.gov

The core of the inhibition mechanism is the formation of a stable carbamyl-enzyme adduct. nih.govnih.gov The carbamate (B1207046) group of this compound reacts with the catalytic serine residue (e.g., Ser194 in cholesterol esterase) located in the enzyme's active site. nih.gov This reaction is a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the carbamate, leading to the displacement of the 4-nitrophenolate (B89219) leaving group and the formation of a covalent bond between the octylcarbamyl moiety and the enzyme. nih.govnih.govnih.gov This covalent modification renders the enzyme inactive. nih.gov

The carbamyl-enzyme intermediate is generally stable, leading to what is characterized as irreversible inhibition over short time scales. nih.govresearchgate.net However, the inhibition is technically a very slow-turnover process. nih.gov The enzyme can be reactivated through decarbamylation, which is the hydrolysis of the carbamyl-enzyme bond. nih.govresearchgate.net

This decarbamylation step is typically very slow. researchgate.net Dilution of the inhibited cholesterol esterase results in a gradual return of enzymatic activity, confirming the reversible nature of the covalent bond over time. nih.gov The rate of this reactivation can be accelerated by the presence of a nucleophile, such as hydroxylamine, which facilitates the cleavage of the carbamyl group from the serine residue. nih.gov

Formation of the Carbamyl-Enzyme Adduct

Quantitative Biochemical Kinetic Studies

The study of the kinetics of inhibition by this compound reveals complex interactions. While shorter-chain p-nitrophenyl N-alkylcarbamates (like the N-butyl derivative) show clear saturation kinetics with enzymes like lipoprotein lipase (B570770), allowing for the determination of the carbamylation rate (kc) and the dissociation constant of the initial enzyme-inhibitor complex (Kc), this is not the case for the N-octyl derivative. researchgate.net

For the inhibition of lipoprotein lipase by this compound, plots of the pseudo-first-order rate constant for enzyme inactivation versus inhibitor concentration are not linear but are instead concave upward. researchgate.net This kinetic behavior is consistent with the inhibitor binding to more than one site on the enzyme, complicating the determination of simple kinetic constants. researchgate.net

The interaction of this compound with cholesterol esterase also demonstrates time-dependent inhibition. The table below summarizes the available kinetic data for the interaction of related carbamates with serine hydrolases to provide context.

| Enzyme | Inhibitor | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Lipoprotein Lipase | p-Nitrophenyl N-butylcarbamate | Kc (µM) | 5.4 ± 0.9 | researchgate.net |

| Lipoprotein Lipase | p-Nitrophenyl N-butylcarbamate | kc (s-1) | (4.9 ± 0.7) x 10-2 | researchgate.net |

| Lipoprotein Lipase | p-Nitrophenyl N-octylcarbamate | Kinetics | Concave upward plots, no saturation observed | researchgate.net |

| Cholesterol Esterase | This compound | Inhibition Potency | More potent than N-butyl derivative | nih.gov |

Determination of Inhibition Constants and Saturation Kinetics

The inhibition of enzymes by this compound can proceed via different kinetic patterns depending on the specific enzyme target. Research has shown that it acts as a potent active site-directed irreversible inhibitor for certain enzymes. nih.gov

When interacting with porcine pancreatic cholesterol esterase, the inhibition by this compound demonstrates saturation kinetics as the inhibitor concentration increases. nih.gov This pattern suggests a mechanism involving the initial formation of a reversible enzyme-inhibitor complex (a Michaelis-like complex) before the subsequent carbamylation of the enzyme's active site. This behavior allows for the determination of kinetic constants associated with the inhibition process. In a comparative study, the octyl derivative was found to be a more potent inhibitor of cholesterol esterase than its N-butyl counterpart. nih.gov

Conversely, studies on the interaction of this compound with lipoprotein lipase show a different kinetic profile. For this enzyme, saturation kinetics are not observed. researchgate.net The absence of saturation suggests a more complex inhibition mechanism that does not follow the simple model of forming a stable enzyme-inhibitor complex prior to inactivation. The length of the N-alkyl chain on p-nitrophenyl carbamates plays a significant role in the inhibition mechanism, with longer chains like octyl and dodecyl deviating from the saturation kinetics seen with shorter chains like butyl. researchgate.net

Table 1: Saturation Kinetics of this compound with Different Enzymes

| Enzyme | Saturation Kinetics Observed | Reference |

|---|---|---|

| Porcine Pancreatic Cholesterol Esterase | Yes | nih.gov |

| Lipoprotein Lipase | No | researchgate.net |

Pseudo-First-Order Rate Constant Analysis

Pseudo-first-order kinetics are often employed to simplify the analysis of bimolecular reactions by having one reactant in large excess. byjus.comlibretexts.orgunizin.org In the context of enzyme inhibition, this approach is used to study the rate of enzyme inactivation. The rate of activity loss is monitored over time at various inhibitor concentrations, and the resulting data are used to calculate an observed or pseudo-first-order rate constant (k_obs). unizin.org

For the inhibition of lipoprotein lipase by this compound, analysis of the pseudo-first-order rate constant for enzyme activity loss provides insight into the complex inhibition mechanism. researchgate.net Plots of the pseudo-first-order rate constant against the concentration of this compound were found to be concave upward. researchgate.net This nonlinear relationship is inconsistent with a simple one-step irreversible inhibition or a mechanism involving a saturating pre-equilibrium. Instead, it suggests a more intricate process, consistent with the inhibitor binding to two distinct sites on the enzyme. researchgate.net This contrasts with the inhibition by p-nitrophenyl N-butylcarbamate on the same enzyme, which follows saturation kinetics. researchgate.net

Influence of Substrate and Micellar Environments on Inhibition Efficiency

The efficiency of enzyme inhibition by this compound can be significantly influenced by the reaction environment, particularly by the presence of micelles. Micelles are aggregates of surfactant molecules that can alter the catalytic activity of enzymes and their interaction with inhibitors.

In studies with porcine pancreatic cholesterol esterase, first-order decreases in enzyme activity caused by this compound are observed even in the presence of taurocholate/phosphatidylcholine micelles. nih.gov This indicates that the carbamylation of the enzyme's active site proceeds in this micellar environment. However, the subsequent step of decarbamylation (the regeneration of the active enzyme) shows a differential effect based on the inhibitor's alkyl chain length. While micelles increase the turnover of the butyl carbamyl-enzyme, the turnover of the octyl carbamyl-enzyme is reported to be unaffected by the presence of these micelles. nih.gov This highlights that the micellar environment can have a direct and structure-dependent effect on the catalytic activity of the modified enzyme.

For other lipases, such as those from Staphylococcus hyicus, the presence of micelles has been shown to enhance both the carbamylation and decarbamylation reaction rates, with the most pronounced effect on the initial carbamylation step. researchgate.net

Hydrolysis Mechanisms and Reactivity Studies

pH-Dependent Hydrolysis Pathways of 4-Nitrophenyl N-Octylcarbamate

The hydrolysis of this compound is highly dependent on the pH of the surrounding medium. Studies on analogous 4-nitrophenyl carbamates demonstrate that the compound exhibits significant stability in acidic and neutral aqueous solutions. emerginginvestigators.org However, as the pH increases into the basic range, the rate of hydrolysis accelerates markedly.

The reaction pathway is predominantly a base-catalyzed hydrolysis. In this process, the hydroxide (B78521) ion (OH⁻) acts as the primary nucleophile, attacking the electrophilic carbonyl carbon of the carbamate (B1207046). The stability at lower pH values is attributed to the low concentration of hydroxide ions and the poor leaving group ability of the protonated 4-nitrophenoxy group.

Spectroscopic analysis of similar carbamates across a wide pH spectrum (from pH 1 to 14) confirms that the release of the 4-nitrophenolate (B89219) ion, a yellow-colored species, becomes significant only under basic conditions. emerginginvestigators.org The rate of hydrolysis shows a dramatic increase at pH levels of 10 and above, with the most effective cleavage occurring at pH 12 and higher. emerginginvestigators.org This indicates that a sufficient concentration of hydroxide ions is necessary to facilitate the reaction at a significant rate. The release of the 4-nitrophenol (B140041) leaving group (pKa ≈ 7.15) is visually and spectroscopically detectable as the solution turns yellow under basic conditions due to the formation of the 4-nitrophenolate anion. emerginginvestigators.org

Table 1: Effect of pH on the Relative Hydrolysis Rate of a Model 4-Nitrophenyl Carbamate This table illustrates the general trend of pH-dependent hydrolysis for 4-nitrophenyl carbamates, where the rate increases significantly in alkaline conditions. Data is generalized from kinetic studies. emerginginvestigators.org

| pH Range | Relative Hydrolysis Rate | Predominant State |

| 1-7 | Negligible / Very Slow | Stable |

| 8-9 | Slow | Onset of Hydrolysis |

| 10-11 | Moderate | Accelerated Hydrolysis |

| 12-14 | Rapid | Effective Cleavage |

Nucleophilic Attack Mechanisms on the Carbamate Linkage

The central mechanism for the cleavage of this compound is a nucleophilic acyl substitution reaction focused on the carbamate's carbonyl group. In base-catalyzed hydrolysis, the hydroxide ion is the nucleophile that attacks the electron-deficient carbonyl carbon. This attack forms a transient, unstable tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the cleavage of the carbon-oxygen bond connected to the 4-nitrophenoxy leaving group. The stability of the resulting 4-nitrophenolate anion makes it an excellent leaving group, driving the reaction forward. emerginginvestigators.org

Beyond simple hydroxide-driven hydrolysis, the carbamate linkage is also susceptible to attack by other nucleophiles. For instance, this compound can act as an active site-directed irreversible inhibitor for certain enzymes, such as cholesterol esterase. nih.gov In this biological context, a nucleophilic amino acid residue, typically a serine, in the enzyme's active site attacks the carbamate's carbonyl carbon. nih.gov This process, known as carbamylation, forms a covalent bond between the enzyme and the N-octylcarbamoyl moiety, thereby inactivating the enzyme. nih.gov The return of enzyme activity upon dilution, which can be accelerated by another nucleophile like hydroxylamine, confirms this mechanism. nih.gov

Comparative Hydrolysis Kinetics with Related 4-Nitrophenyl Esters and Carbonates

To understand the reactivity of the carbamate linkage, it is instructive to compare its hydrolysis kinetics with those of related 4-nitrophenyl derivatives, such as carbonates and esters.

Studies directly comparing the base-catalyzed hydrolysis of 4-nitrophenyl carbamates and 4-nitrophenyl carbonates show that the carbonate hydrolyzes at a faster rate. emerginginvestigators.org This difference in reactivity is attributed to the electronic properties of the groups attached to the carbonyl carbon. The nitrogen atom in the carbamate group is less electronegative than the corresponding oxygen atom in the carbonate. As a result, the nitrogen atom donates electron density to the carbonyl carbon more effectively, making it less electrophilic and thus less susceptible to nucleophilic attack compared to the carbonyl carbon in a carbonate. emerginginvestigators.org

When compared to 4-nitrophenyl esters, such as 4-nitrophenyl acetate, the reactivity differences are also significant. The alkaline hydrolysis of esters is a well-studied, rapid reaction. Carbamates are generally more stable and less reactive towards hydrolysis than corresponding esters under similar conditions. This enhanced stability is a key feature exploited in their use as protecting groups in chemical synthesis, allowing for their selective removal under specific, typically basic, conditions where an ester might be too labile. emerginginvestigators.org The relative stability follows the general order: Ester < Carbonate < Carbamate.

Table 2: Comparative Reactivity in Base-Catalyzed Hydrolysis This table provides a qualitative comparison of the hydrolysis rates for different functional groups attached to a 4-nitrophenyl leaving group.

| Compound Type | Functional Group | Relative Electrophilicity of Carbonyl Carbon | Relative Rate of Hydrolysis |

| 4-Nitrophenyl Ester | R-C(=O)OAr | High | Fast |

| 4-Nitrophenyl Carbonate | RO-C(=O)OAr | Medium-High | Medium |

| 4-Nitrophenyl Carbamate | R₂N-C(=O)OAr | Medium | Slow |

Structure Activity Relationships Sar in Enzymatic Inhibition

Influence of N-Alkyl Chain Length on Enzyme Specificity and Potency

The length of the N-alkyl chain on the carbamate (B1207046) moiety is a critical determinant of both the potency and specificity of enzymatic inhibition. nih.gov This is largely because the alkyl chain interacts with hydrophobic pockets or channels within the enzyme's active site. The optimal length for this chain often depends on the specific topology of the enzyme being targeted. For many serine hydrolases, a lipophilic channel leads to the catalytic site, and the affinity of the inhibitor is enhanced when the N-alkyl chain length corresponds well with the dimensions of this channel.

For certain enzymes, there is a clear trend where inhibitory potency increases with the lipophilicity and length of the alkyl group. core.ac.uknih.gov For instance, in a series of 1,3,5-tri-N-alkylcarbamylphloroglucinols designed as cholesterol esterase inhibitors, the inhibitory potency was found to increase with the length of the n-alkylcarbamyl chains. nih.gov This positive correlation suggests that longer alkyl chains form more stable hydrophobic interactions within the enzyme's acyl chain-binding site. nih.gov Similarly, studies on fatty acid amide hydrolase (FAAH) inhibitors have shown a trend of increasing potency with the increasing length and lipophilicity of the alkyl group. core.ac.uk

However, this relationship is not always linear. For some enzymes, an optimal chain length exists, beyond which the inhibitory activity may plateau or even decrease. acs.orgnih.gov For example, in one study of FAAH inhibitors, carbamates with pentyl and heptyl chains were the most effective, with either shortening or lengthening of the alkyl spacer reducing the inhibitory potency. acs.org In another series of inhibitors targeting an enzyme from Mycobacterium tuberculosis, activity increased with alkyl chain length from three to six carbons (C3 to C6) and then decreased from C6 to C12, demonstrating a parabolic structure-activity relationship. nih.gov This indicates that an excessively long chain may introduce steric hindrance, preventing the inhibitor from achieving an optimal orientation within the narrow gorge of the enzyme's active site. mdpi.com For some sphingosine (B13886) kinase inhibitors, the n-octyl group was found to be critical for activity, as changing it to a shorter methyl or a longer n-dodecyl group eliminated the inhibitory effect. nih.govacs.org

Direct comparison of homologous N-alkylcarbamates reveals significant differences in their inhibitory profiles against various enzymes. The choice of the N-alkyl chain can fine-tune the inhibitor's potency and selectivity.

For instance, when studying inhibitors of bile-salt-dependent lipase (B570770), N-butyl-(4-nitrophenyl) and N-pentyl-O-phenyl carbamates were found to be more potent inhibitors than their counterparts with shorter chains, such as N-methyl or N-isopropyl carbamates. nih.gov In the context of butyrylcholinesterase (BuChE) inhibition, a study comparing a series of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates found the butyl derivative to have the lowest activity (IC₅₀: 7.3 μM), while derivatives with pentyl to octyl spacers were approximately equipotent and more effective (IC₅₀ values of about 4 μM). acs.org

In the inhibition of FAAH and monoglyceride lipase (MGL), comparisons between N-n-butyl, N-n-hexyl, and N-dodecyl derivatives have shown that increasing the alkyl chain length can enhance inhibitory potency. core.ac.uk In one series of para-substituted phenolic N-alkyl carbamates, the N-dodecyl derivatives were among the most potent FAAH inhibitors, with IC₅₀ values in the low-nanomolar range. researchgate.net This highlights the importance of a long lipophilic chain for effective binding to the enzyme's active site.

The following table summarizes findings on how N-alkyl chain length affects inhibitory potency for different enzymes.

| Enzyme Target | Alkyl Chain Comparison | Observed Trend in Potency | Reference |

|---|---|---|---|

| Bile-Salt-Dependent Lipase | N-Butyl/N-Pentyl vs. N-Methyl/N-Isopropyl | Longer chains (Butyl/Pentyl) are more potent. | nih.gov |

| Butyrylcholinesterase (BuChE) | Butyl vs. Pentyl to Octyl | Potency increases from Butyl, then plateaus from Pentyl to Octyl. | acs.org |

| Fatty Acid Amide Hydrolase (FAAH) | Increasing chain length (e.g., Butyl, Hexyl, Dodecyl) | Potency generally increases with chain length. | core.ac.ukresearchgate.net |

| Sphingosine Kinase 1 (SK1) | Methyl vs. n-Octyl vs. n-Dodecyl | n-Octyl is optimal; Methyl and n-Dodecyl eliminate activity. | nih.govacs.org |

| Mce1 Adenylation Enzyme (M. tuberculosis) | C3 to C12 | Parabolic relationship: potency peaks at C6, then decreases. | nih.gov |

Role of the 4-Nitrophenyl Leaving Group in Reactivity and Inhibition

The inhibitory mechanism of 4-Nitrophenyl N-octylcarbamate against serine hydrolases is that of a mechanism-based inhibitor, or suicide substrate. The inhibitor mimics the enzyme's natural substrate and is catalytically activated within the active site. This process involves a nucleophilic attack by the catalytic serine residue of the enzyme on the carbamate's carbonyl carbon. nih.gov This forms a transient tetrahedral intermediate, which then resolves by expelling the alcohol or phenol (B47542) portion of the carbamate, resulting in a stable, inactive carbamoylated enzyme. nih.gov

The efficiency of this process is critically dependent on the nature of the leaving group. The 4-nitrophenyl group is an excellent leaving group, a property conferred by the strong electron-withdrawing nature of the para-nitro substituent. core.ac.uk This electronic effect increases the electrophilicity of the carbamate's carbonyl carbon, making it more susceptible to nucleophilic attack by the enzyme's active site serine. mdpi.com

The stability of the resulting 4-nitrophenolate (B89219) anion (pKa of 4-nitrophenol (B140041) is ~7.15) makes it readily displaced during the inhibition reaction. emerginginvestigators.org This facile departure is a key step in the formation of the covalent, and often irreversible, carbamoyl-enzyme complex. nih.gov The release of the bright yellow 4-nitrophenolate ion can be monitored spectrophotometrically, providing a convenient method for studying enzyme kinetics and the rate of inhibition. emerginginvestigators.orgemerginginvestigators.org Studies have confirmed that the release of 4-nitrophenol is directly proportional to enzyme inhibition. nih.gov Therefore, the 4-nitrophenyl group serves a dual purpose: it activates the carbamate for nucleophilic attack and acts as an effective, spectroscopically traceable leaving group to finalize the covalent inactivation of the enzyme.

The properties of the 4-nitrophenyl group are summarized in the table below.

| Property | Description | Consequence for Inhibition | Reference |

|---|---|---|---|

| Electron-Withdrawing Nature | The nitro group at the para position strongly pulls electron density from the phenyl ring and the carbamate ester linkage. | Increases the electrophilicity of the carbonyl carbon, making it a better target for the enzyme's nucleophilic serine. | core.ac.ukmdpi.com |

| Good Leaving Group | The 4-nitrophenolate anion is stabilized by resonance, making it a stable species upon departure. | Facilitates the rapid and irreversible formation of the inactive carbamoylated enzyme complex. | nih.govemerginginvestigators.org |

| Spectroscopic Handle | The released 4-nitrophenolate ion is intensely yellow and absorbs light at ~413 nm. | Allows for real-time monitoring of the inhibition reaction and enzyme kinetics. | emerginginvestigators.orgemerginginvestigators.org |

Analytical and Spectroscopic Methodologies in Research

Application as a Chromogenic Substrate in Enzyme Assays

4-Nitrophenyl N-octylcarbamate and its analogues serve as effective substrates for hydrolytic enzymes, including Candida antarctica lipase (B570770) B (CAL-B) and Butyrylcholinesterase (BuChE). nih.govresearchgate.net The fundamental principle of its use in enzyme assays is the hydrolysis of the ester or carbamate (B1207046) linkage by the enzyme. This catalytic action liberates 4-nitrophenol (B140041) from the parent molecule. The release of this specific chromophore is the basis for a range of spectrophotometric assays designed to quantify enzyme activity and explore inhibition kinetics.

The enzymatic hydrolysis of this compound yields 4-nitrophenol, a compound whose visibility in solution is pH-dependent. emerginginvestigators.orgemerginginvestigators.org In aqueous solutions with a pH below 5.4, 4-nitrophenol is protonated and the solution remains colorless. wikipedia.org However, under neutral to basic conditions (pH > 7.5), it deprotonates to form the 4-nitrophenolate (B89219) ion, which imparts a distinct yellow color to the solution. emerginginvestigators.orgwikipedia.org

This color change is the key to its use in assays. The progress of the enzymatic reaction can be continuously monitored by measuring the increase in absorbance of the solution with a spectrophotometer. The 4-nitrophenolate ion has a strong absorbance maximum at a wavelength of approximately 405 nm to 413 nm. emerginginvestigators.orgemerginginvestigators.orgwikipedia.org For precise quantification, it is critical to control the pH of the assay medium. Often, the reaction is terminated by adding a strong base, such as sodium hydroxide (B78521) (NaOH), to raise the pH above 9.2. wikipedia.org This ensures that more than 99% of the released 4-nitrophenol is converted to its colored phenolate (B1203915) form, allowing for accurate and reproducible measurements. wikipedia.org In contrast, the un-ionized 4-nitrophenol has a negligible absorbance at this wavelength. wikipedia.org

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Form | 4-Nitrophenol (protonated) | pH < 5.4 | wikipedia.org |

| Color | Colorless | - | wikipedia.org |

| Form | 4-Nitrophenolate (deprotonated) | pH > 7.5 | wikipedia.org |

| Color | Yellow | - | wikipedia.org |

| Absorbance Maximum (λmax) | ~405 nm | Alkaline pH | wikipedia.org |

| Molar Extinction Coefficient (ε) | 18,300 - 18,400 M⁻¹cm⁻¹ | Strong alkali | wikipedia.org |

| Isosbestic Point | 348 nm | - | wikipedia.org |

Spectroscopic data from assays using this compound are foundational for calculating key enzyme kinetic parameters. The initial rate of reaction (v₀) is determined from the linear portion of a plot of absorbance versus time. emerginginvestigators.org Using the Beer-Lambert law (A = εcl), this rate of absorbance change is converted into the rate of product formation, typically expressed in concentration per unit time. This calculation relies on the known molar extinction coefficient (ε) of the 4-nitrophenolate ion. wikipedia.org

By systematically varying the concentration of the carbamate substrate and measuring the corresponding initial reaction rates, researchers can determine fundamental kinetic constants such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Furthermore, this method is widely used to assess the potency of enzyme inhibitors. For instance, aryl N-octylcarbamate derivatives have been evaluated as inhibitors of Butyrylcholinesterase (BuChE), and their half-maximal inhibitory concentrations (IC₅₀) were determined through these spectroscopic assays. acs.orgnih.gov

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Aryl N-[8-(6-fluoroindol-1-yl)octyl]carbamate | Butyrylcholinesterase (BuChE) | ~4 | nih.gov |

Spectrophotometric Monitoring of 4-Nitrophenol Release

Techniques for Active Site Titration Using this compound

Active site titration is a powerful technique used to determine the precise concentration of catalytically active enzyme molecules in a sample, as opposed to the total protein concentration. nih.gov The method relies on a titrant that reacts stoichiometrically with the enzyme's active site. nih.gov For enzymes that proceed via a covalent intermediate, an effective titrant is a substrate where the rate of formation of the chromogenic intermediate (acylation) is significantly faster than the rate of its subsequent breakdown (deacylation). nih.gov

Research has shown that this compound can function as such a titrant for certain enzymes. researchgate.net Specifically, in studies with Candida antarctica lipase B, the inhibition phase caused by this compound was found to be sufficiently rapid to be used for titrating the enzyme's active sites. researchgate.net This rapid initial reaction produces a "burst" of 4-nitrophenol, where the amount of chromophore released corresponds stoichiometrically to the number of accessible active sites. This burst phase is followed by a much slower, steady-state rate of product formation, allowing for the quantification of the active enzyme concentration.

Advanced Spectroscopic Characterization in Mechanistic Investigations

Beyond routine kinetic assays, advanced spectroscopic methods are employed to conduct in-depth mechanistic investigations of enzyme reactions involving this compound and related compounds. These techniques provide detailed structural and dynamic information about the substrate, intermediates, and final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable tools for confirming the chemical structure of the carbamate substrate and for identifying the structure of reaction products or any side products that may form. acs.orgresearchgate.net In studies of related carbamates, NMR has been crucial for elucidating the exact chemical nature of intermediates and byproducts, thereby clarifying the reaction pathway. acs.org

Mass Spectrometry (MS) : High-resolution mass spectrometry techniques, such as Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS), are used for the precise determination of the molecular weights of reactants and products. acs.org This information is vital for confirming the identity of compounds and for verifying proposed reaction mechanisms at a molecular level.

Detailed Kinetic Analysis : Careful analysis of spectroscopic data can reveal complex enzymatic mechanisms that go beyond simple models. For example, when studying the inhibition of CAL-B by this compound, researchers observed that plots of the pseudo-first-order rate constant versus inhibitor concentration were not linear but concave upward. researchgate.net This finding was inconsistent with a simple, single-site competitive inhibition model and instead suggested a more complex mechanism, potentially involving the binding of the inhibitor to two different sites on the enzyme. researchgate.net This demonstrates how detailed spectroscopic analysis can drive the development and refinement of mechanistic hypotheses.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations of Enzyme-Inhibitor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely employed to understand and predict the binding of inhibitors like 4-Nitrophenyl N-octylcarbamate to enzyme active sites.

In studies of enzyme inhibition, molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues within the enzyme's binding pocket. For instance, docking simulations of carbamate (B1207046) derivatives with enzymes like acetylcholinesterase can help analyze binding affinities and predict inhibitory potential. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, defining a binding site, and then using a scoring function to rank the different binding poses. phcog.com The resulting docking scores provide an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction. plos.org

Research on related carbamate inhibitors has demonstrated the utility of molecular docking. For example, docking studies of various carbamate derivatives with α-glucosidase and α-amylase have shown reasonable dock scores and identified important binding interactions. nih.gov Similarly, simulations involving phytochemicals and HIV-1 reverse transcriptase have highlighted the importance of hydrogen bonding and pi-pi interactions in inhibitor selectivity. nih.gov While specific docking studies focusing solely on this compound are not extensively detailed in the provided results, the general applicability of the method to carbamates suggests its utility in understanding this compound's enzyme inhibitory activity. researchgate.netresearchgate.net

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of Reaction Intermediates

To gain a more dynamic and detailed understanding of chemical reactions, researchers employ a combination of quantum mechanics (QM) and molecular mechanics (MM) methods, often coupled with molecular dynamics (MD) simulations. iaanalysis.com This hybrid QM/MM approach allows for the accurate study of electronic rearrangements in the reactive part of a system (QM region) while treating the larger environment (e.g., the rest of the protein and solvent) with less computationally expensive classical mechanics (MM region). nih.govspringernature.com

QM/MM simulations are particularly valuable for investigating the mechanisms of enzyme-catalyzed reactions and the formation of reaction intermediates. nih.govrsc.orgchemrxiv.org For carbamate inhibitors like this compound, these simulations can elucidate the step-by-step process of covalent modification of an enzyme's active site residue, such as a serine. Studies on the inhibition of fatty acid amide hydrolase (FAAH) by O-aryl carbamates have used QM/MM modeling to identify key reaction steps, like the deprotonation of a serine residue, and to understand the energetics of the process. nih.govnih.govrsc.org These simulations can calculate the potential energy surfaces for the reaction, revealing the energy barriers and the stability of intermediates. nih.gov

Molecular dynamics (MD) simulations, on the other hand, provide insights into the time-dependent behavior of the enzyme-inhibitor complex. iaanalysis.com By simulating the movements of atoms over time, MD can assess the stability of the complex and the flexibility of both the protein and the ligand. nih.govnih.gov For example, the root-mean-square deviation (RMSD) of the complex over the simulation time can indicate its stability. plos.org The combination of QM/MM and MD offers a powerful tool to study the entire process of enzyme inhibition, from initial binding to the formation of covalent adducts and their subsequent stability. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Carbamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. libretexts.org QSAR models are developed by correlating molecular descriptors (physicochemical properties or theoretical parameters) of a set of compounds with their experimentally determined activities. nih.govresearchgate.net

For carbamate derivatives, QSAR studies can be instrumental in predicting the inhibitory potency of new, unsynthesized compounds and in understanding the structural features that are important for activity. nih.govconicet.gov.ar The process of building a QSAR model involves several key steps: selecting a dataset of compounds with known activities, calculating a variety of molecular descriptors, selecting the most relevant descriptors, constructing a mathematical model (e.g., using multiple linear regression or machine learning algorithms), and validating the model's predictive power. researchgate.netmdpi.com

QSAR studies on carbamate inhibitors of enzymes like acetylcholinesterase have successfully identified key molecular properties, such as steric, electrostatic, and hydrophobic features, that influence their binding affinity. nih.govconicet.gov.ar For instance, a QSAR model might reveal that higher steric bulk and hydrophobicity on the carbamoyl (B1232498) nitrogen are beneficial for inhibitory activity. conicet.gov.ar Similarly, QSAR analyses of other nitrophenyl-containing compounds have shown correlations between structural features and biological activities like antitubercular effects. researchgate.net Although a specific QSAR model for this compound is not detailed, the principles of QSAR are broadly applicable to this class of compounds and can guide the design of more potent analogs. libretexts.orgnih.gov

Interactive Data Table: Computational Study Parameters

This table summarizes typical parameters used in the computational studies discussed.

| Study Type | Software/Method | Key Parameters | Typical Output |

| Molecular Docking | AutoDock, Glide | Grid box dimensions, Scoring function (e.g., binding energy in kcal/mol) | Binding affinity, Predicted binding pose, Key interacting residues |

| QM/MM Simulations | CHARMM, AMBER | QM method (e.g., DFT, SCC-DFTB), MM force field (e.g., CHARMM27), Size of QM region | Reaction energy profiles, Transition state structures, Atomic charges |

| Molecular Dynamics | Desmond, GROMACS | Simulation time (e.g., nanoseconds), Force field, Ensemble (e.g., NPT, NVT) | RMSD, RMSF, Hydrogen bond analysis, Conformational changes |

| QSAR | QSARINS, PaDEL | Molecular descriptors (e.g., topological, electronic), Statistical method (e.g., MLR) | QSAR equation, Statistical parameters (R², Q²), Predicted activities |

Future Directions and Advanced Research Frontiers

Rational Design of Enhanced Specificity Carbamate (B1207046) Probes

A primary frontier in the evolution of carbamate chemistry is the rational design of probes with high specificity for target enzymes. Carbamates function by covalently modifying enzymes, but a significant challenge is minimizing off-target reactions that can complicate their use as therapeutic agents or research tools. nih.gov Future research is centered on creating next-generation carbamate probes that can selectively interact with a single desired enzyme within a complex biological system.

The core of this research involves a deep understanding of enzyme-inhibitor interactions. By elucidating the precise mechanism of how a carbamate inactivates a target enzyme, such as fatty acid amide hydrolase (FAAH), researchers can design new molecules with enhanced potency and selectivity. nih.gov This process often involves leveraging structural data of the enzyme's active site to modify the carbamate's structure, thereby improving its fit and reactivity towards the intended target while reducing its affinity for other proteins. nih.govucl.ac.uk

Key strategies in this area include:

Mechanism-Based Design: Using detailed biochemical evidence of the covalent modification process to inform the design of more potent inhibitors. nih.gov

"Click Chemistry" Functionalization: Converting highly potent carbamates into activity-based probes using "click chemistry." These probes can be used to assess the reactivity of the inhibitor across the entire proteome in vivo, helping to identify and subsequently eliminate off-target interactions. nih.gov

Computational and Experimental Screening: Employing molecular docking and virtual screening to predict the binding of various carbamate derivatives to a target enzyme. acs.org These computational predictions are then validated through experimental screening to identify candidates with the optimal combination of sensitivity and specificity. acs.org This approach has been successfully used to develop highly selective fluorescent probes for enzymes like carboxylesterase 1 (CES1). acs.org

Fluorophore Engineering: Designing probes where the carbamate moiety is linked to a sophisticated fluorophore. The enzymatic cleavage of the carbamate triggers a significant change in the fluorophore's optical properties, such as a dramatic increase in fluorescence or a shift to a longer wavelength (e.g., near-infrared), allowing for highly sensitive and selective detection of enzyme activity in living cells and organisms. acs.orgresearchgate.net

Table 1: Strategies for Rational Design of Specific Carbamate Probes

| Strategy | Target Enzyme Class | Principle | Desired Outcome |

|---|---|---|---|

| Mechanism-Based Inhibition | Serine Hydrolases (e.g., FAAH) | Exploiting the covalent carbamoylation of the active site serine to design inhibitors with improved potency. | Carbamates with higher selectivity for the target enzyme in complex biological systems, such as the nervous system. nih.gov |

| Activity-Based Protein Profiling (ABPP) | Various (e.g., FAAH, CES) | Incorporating a reporter tag (e.g., via "click chemistry") onto a carbamate scaffold to visualize enzyme activity and inhibitor engagement proteome-wide. | Comprehensive in vivo assessment of inhibitor selectivity and identification of off-target enzymes. nih.gov |

| Molecular Docking & Reaction Phenotyping | Carboxylesterases (e.g., CES1) | Using computational models to screen potential carbamate-based substrates followed by experimental validation to find the most specific substrate. | Development of practical and highly specific fluorescent probes for real-time sensing of enzyme activity in biological samples. acs.org |

| NIR Fluorophore Conjugation | Carboxylesterases (e.g., CES2) | Attaching a carbamate to a hemi-cyanine dye that is quenched until enzymatic hydrolysis releases the fluorophore, causing a large red-shift in emission. | A turn-on, near-infrared fluorescent probe with high sensitivity and selectivity for monitoring enzyme activity in vivo. researchgate.net |

Exploration of Novel Biocatalytic Applications

Biocatalysis, the use of enzymes to perform chemical reactions, represents a green and sustainable alternative to traditional synthetic chemistry. nih.govemerginginvestigators.org Future research will likely explore novel applications for enzymes in both the synthesis and degradation of carbamates like 4-Nitrophenyl N-octylcarbamate, opening new avenues in drug development and environmental science. nih.gov

The remarkable selectivity of enzymes allows for the creation of complex molecules under mild reaction conditions. nih.gov A key area of development is the use of enzymes, particularly lipases, in non-conventional media to synthesize valuable carbamate derivatives. unimi.it For instance, research has demonstrated the synthesis of phenolic carbamates by combining flow chemistry with biocatalysis, where an immobilized lipase (B570770) catalyzes the reaction. unimi.it This approach is not only sustainable but also allows for processes that are efficient, scalable, and automated. unimi.it

Future research directions in biocatalysis include:

Enzyme Mining and Discovery: Searching diverse microbial ecosystems, such as the bovine rumen, for novel enzymes with the ability to degrade or transform carbamates. plos.org This can lead to the discovery of robust carboxyl-ester hydrolases that can be exploited for bioremediation of carbamate-based pollutants or for use in industrial processes. plos.org

Chemoenzymatic Synthesis: Integrating biocatalytic steps into multi-step chemical syntheses to produce complex, high-value molecules. nih.gov An enzyme could be used to selectively add or remove a carbamate protecting group or to resolve a racemic mixture of chiral carbamates, leveraging the high stereoselectivity of biocatalysts. researchgate.net

Flow Biocatalysis: Advancing the use of continuous flow reactors packed with immobilized enzymes for carbamate synthesis. This technique overcomes many limitations of traditional batch processing, including product inhibition and scalability issues, leading to higher productivity and catalyst stability. unimi.it

Synthesis of Novel Biomaterials: Employing enzymes to synthesize new carbamate-containing compounds, such as cholesteryl carbamate derivatives. researchgate.net These new materials could have applications in drug delivery, chemical sensing, or the creation of advanced biomaterials due to the stability conferred by the carbamate linkage. researchgate.net

Table 2: Emerging Biocatalytic Applications Relevant to Carbamates

| Application Area | Enzyme(s) | Substrate/Product Type | Significance |

|---|---|---|---|

| Green Synthesis | Immobilized Lipase (Candida antarctica) | Phenolic Carbonates / Phenolic Carbamates | Development of sustainable, continuous flow processes for synthesizing bioactive carbamates. unimi.it |

| Bioremediation | Carboxyl-ester Hydrolases (from metagenomes) | Pesticide Carbamates, Polyurethanes | Discovery of promiscuous enzymes from natural sources capable of degrading environmental pollutants. plos.org |

| Pharmaceutical Synthesis | Various (Transaminases, Lipases) | Chiral Amines, Alcohols / Chiral Carbamates | Use of enzymes to create stereochemically pure drug intermediates, avoiding harsh chemicals and conditions. researchgate.net |

| Biomaterial Development | Esterases | Cholesteryl Chloroformate, Amines / Cholesteryl Carbamates | Synthesis of novel cholesterol-based carbamates that can serve as versatile platforms for drug delivery systems. researchgate.net |

Development of Advanced Analytical Platforms for Real-Time Kinetic Analysis

Understanding the kinetics of a reaction—how fast it proceeds—is fundamental to developing and optimizing the applications of any chemical compound. For this compound, which is often used in enzyme assays, the ability to monitor its reaction in real-time is crucial. The yellow color of the 4-nitrophenolate (B89219) ion released upon hydrolysis makes it well-suited for traditional spectrophotometric analysis, but future research is focused on developing more sophisticated platforms that offer greater speed, sensitivity, and applicability in complex environments. emerginginvestigators.org

Conventional kinetic studies often involve manual mixing and measurement, which can introduce errors and are not suitable for very fast reactions. nih.gov Advanced analytical systems are being developed to overcome these limitations, enabling high-throughput and precise real-time analysis.

Key developments in this area include:

Flow-Based Systems: Techniques like Flow Injection Analysis (FIA) automate the rapid mixing of enzyme and substrate, allowing for the precise measurement of the initial reaction rate with minimal reagent consumption. nih.gov These systems are essential for high-throughput kinetic studies and for avoiding the imprecision inherent in manual operations. nih.gov

Electrochemical and Biosensor Platforms: The development of micro-electrometric sensors provides a powerful alternative for detecting carbamates. These devices can measure the inhibition of an enzyme like cholinesterase by a carbamate and translate it into an electrical signal, offering a rapid, cost-effective, and portable detection method. plos.org Other platforms based on electrochemiluminescence (ECL) can detect carbamates at nanomolar concentrations. researchgate.net

Miniaturized and Portable Devices: There is a growing trend toward creating low-cost, portable analytical devices for on-site analysis. This includes the use of 3D printing to fabricate custom analytical platforms and the integration of these systems with smartphone apps for real-time data acquisition and visualization. researchgate.netmdpi.com Such technology could allow for the rapid field detection of carbamate-based compounds in environmental or agricultural samples. plos.org

Molecular Imprinting Technology: The creation of molecularly imprinted polymers (MIPs) offers a path toward highly selective sensors. These "plastic antibodies" can be designed to specifically recognize and bind to a target molecule like a carbamate, forming the basis for robust and sensitive electrochemical or optical sensors for rapid detection in complex matrices like beverages. mdpi.com

Table 3: Comparison of Advanced Analytical Platforms for Kinetic Analysis

| Platform | Principle of Operation | Key Advantages | Typical Application |

|---|---|---|---|

| Flow Injection Analysis (FIA) | Automated mixing of reagents in a carrier stream with detection downstream. | High precision, high throughput, low sample/reagent consumption, ideal for initial rate studies. nih.gov | High-throughput enzyme kinetics screening. |

| Micro-electrometric Biosensors | Measurement of changes in an electrical signal (e.g., pH, potential) resulting from enzyme inhibition by a carbamate. | Rapid, economical, portable, suitable for on-site testing. plos.org | Detection of pesticide residues in environmental and food samples. |

| Electrochemiluminescence (ECL) Sensors | Detection of light emitted from a luminophore triggered by an electrochemical reaction, which is modulated by the analyte. | Extremely high sensitivity (nanomolar range), low background signal. researchgate.net | Ultrasensitive detection of specific carbamates in laboratory settings. |

| Smartphone-Coupled Devices | Use of a smartphone camera as a detector for colorimetric or fluorescent assays integrated into a low-cost, often 3D-printed, platform. | Portability, low cost, real-time data visualization and processing. researchgate.netmdpi.com | On-site environmental monitoring and point-of-care diagnostics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。